2-methoxy-6-[(Z)-2-nitroethenyl]phenol
Description
2-Methoxy-6-[(Z)-2-nitroethenyl]phenol is a nitro-functionalized phenolic compound characterized by a methoxy group at the 2-position, a phenol group at the 6-position, and a Z-configured nitroethenyl substituent. The Z stereochemistry of the nitroethenyl group introduces distinct geometric constraints, influencing intermolecular interactions and reactivity.
Properties
IUPAC Name |
2-methoxy-6-[(Z)-2-nitroethenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXBWZSEGHDECZ-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Schiff Base Ligands
Compounds like 2-methoxy-6-[(E)-phenyliminomethyl]phenol () and 2-methoxy-6-(pyridyliminomethyl)phenol () share the methoxy-phenol backbone but replace the nitroethenyl group with imine linkages. Key differences include:
- Coordination Behavior: The methoxy group in Schiff bases introduces steric hindrance, altering metal-binding modes compared to non-methoxy analogs (e.g., 2-(pyridine-2-yliminomethyl)phenol, or "pymp") .
- Stability : Nickel(II) complexes of Schiff bases undergo partial hydrolysis, whereas Zn(II) and Cu(II) analogues remain stable, highlighting substituent-dependent reactivity .
Nitro-Substituted Phenols
Compounds such as 2-methoxy-6-nitro-4-[(2-phenylhydrazinyl)methyl]phenol () feature nitro groups but differ in substitution patterns.
Electronic and Steric Effects
Electron-Withdrawing Groups
- Nitroethenyl vs. Trifluoromethyl: Fluorinated imines like (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol () exhibit strong electron withdrawal via CF₃ groups. However, the nitroethenyl group in the target compound may offer greater π-conjugation, affecting charge distribution and nonlinear optical properties .
- Biological Activity: Morpholinopyrimidine-linked phenols (e.g., V4 and V8 in ) show anti-inflammatory activity (IC₅₀ for NO inhibition: <10 µM), suggesting that electron-withdrawing substituents enhance bioactivity. The nitroethenyl group could similarly modulate such effects .
Steric Influence
- This contrasts with E-configuration imines (e.g., ), where steric clashes between substituents are minimized .
Stereochemical and Crystallographic Comparisons
Z vs. E Configurations
- The Z-imine in 2-methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol () adopts a planar geometry stabilized by intramolecular hydrogen bonding (O–H···N). Similar stabilization may occur in the Z-nitroethenyl analogue, influencing crystal packing and solubility .
- Crystal Data: Compound Space Group R Factor Key Interactions Target (analogue from [18]) Monoclinic 0.061 O–H···N, C–H···O E-Imine () Triclinic 0.198 π-π stacking, van der Waals
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